3-(4-Tosylpiperazine-1-carbonyl)-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one
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Overview
Description
3-(4-Tosylpiperazine-1-carbonyl)-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties . The structure of this compound includes a tosylpiperazine moiety, which is often used in medicinal chemistry due to its ability to enhance the pharmacokinetic properties of drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Tosylpiperazine-1-carbonyl)-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one typically involves multiple steps, starting with the preparation of the tosylpiperazine intermediate. This intermediate is then reacted with various reagents to form the final product. Common synthetic routes include:
Preparation of Tosylpiperazine: Tosylpiperazine is synthesized by reacting piperazine with p-toluenesulfonyl chloride under basic conditions.
Formation of the Quinazoline Core: The quinazoline core is formed through a series of cyclization reactions involving appropriate starting materials such as anthranilic acid derivatives.
Coupling Reactions: The final step involves coupling the tosylpiperazine intermediate with the quinazoline core under specific reaction conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(4-Tosylpiperazine-1-carbonyl)-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
3-(4-Tosylpiperazine-1-carbonyl)-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-tumor and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-Tosylpiperazine-1-carbonyl)-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4,6,7-Trisubstituted Quinazoline Derivatives: Known for their anti-tumor activity.
Thiazoloquinazoline Derivatives: Exhibits antifungal and antioxidant properties.
Pyrido[4,3-b]indole Derivatives: Studied for their anti-cancer potential.
Uniqueness
3-(4-Tosylpiperazine-1-carbonyl)-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one is unique due to its specific structural features, such as the tosylpiperazine moiety, which enhances its pharmacokinetic properties and biological activity .
Properties
Molecular Formula |
C25H28N4O4S |
---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
3-[4-(4-methylphenyl)sulfonylpiperazine-1-carbonyl]-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one |
InChI |
InChI=1S/C25H28N4O4S/c1-18-6-9-20(10-7-18)34(32,33)28-15-13-27(14-16-28)24(30)19-8-11-21-22(17-19)26-23-5-3-2-4-12-29(23)25(21)31/h6-11,17H,2-5,12-16H2,1H3 |
InChI Key |
PVSVMEWKGAQIPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N5CCCCCC5=N4 |
Origin of Product |
United States |
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